GD-6 Peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

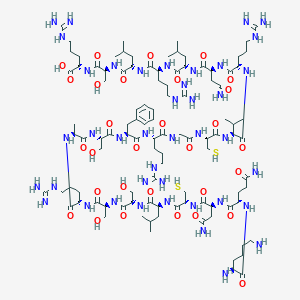

GD-6 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C104H183N41O30S2 and its molecular weight is 2552 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Key Properties

- Amino Acid Sequence : KQNCLSSRASFRGCVRNLRLSR

- Molecular Weight : Approximately 2.5 kDa

- Source : Derived from the carboxy-terminal region of the laminin A chain.

Cell Adhesion and Migration

GD-6 peptide has been shown to facilitate cell attachment to laminin-coated surfaces while inhibiting adhesion to other matrix proteins. This property is vital for understanding cell migration in tissue repair and development.

Case Study: Integrin Binding

In a study, this compound was utilized to identify binding sites within laminin for the alpha 3 beta 1 integrin receptor. The results indicated that GD-6 significantly inhibited cell adhesion to laminin-coated surfaces, demonstrating its potential as a therapeutic agent in conditions where modulation of cell adhesion is required .

Cancer Therapy

This compound has been investigated for its immunomodulatory effects, particularly in enhancing T cell responses against tumors.

Case Study: Immunomodulation in Melanoma

Research demonstrated that a gD-derived peptide (Pep(2)), based on GD-6, increased activated T cells' proliferation and enhanced their cytotoxic effects on melanoma cells. This suggests that GD-6 peptides may serve as adjuvants in cancer immunotherapy by disrupting inhibitory immune checkpoints .

Drug Delivery Systems

This compound plays a role in developing peptide-based drug delivery systems due to its ability to form stable nanostructures.

Table: Characteristics of Peptide-Based Drug Delivery Systems

| Feature | Description |

|---|---|

| Self-Assembly | Forms micelles or nanofibers for drug encapsulation |

| Targeting Capability | Can be modified for specific cell targeting |

| Release Mechanism | Stimuli-responsive release based on pH or enzymatic activity |

| Applications | Cancer therapy, gene delivery |

Peptide-based systems utilizing GD-6 have shown promise in delivering hydrophobic drugs effectively while maintaining biocompatibility .

Imaging Techniques

This compound has been explored as a component in MRI contrast agents, enhancing imaging resolution for tumor detection.

Case Study: MRI Contrast Agent Development

A study focused on a peptide-targeted MRI contrast agent using GD-6 showed improved specificity for prostate tumors in animal models, indicating its potential utility in diagnostic imaging .

特性

CAS番号 |

141627-61-4 |

|---|---|

分子式 |

C104H183N41O30S2 |

分子量 |

2552 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C104H183N41O30S2/c1-49(2)36-62(86(161)130-58(25-17-33-122-102(114)115)83(158)134-63(37-50(3)4)87(162)141-70(45-148)93(168)133-61(99(174)175)27-19-35-124-104(118)119)135-90(165)66(40-75(108)151)138-84(159)59(26-18-34-123-103(116)117)132-98(173)78(52(7)8)145-97(172)72(47-176)127-77(153)42-125-81(156)56(23-15-31-120-100(110)111)129-89(164)65(39-54-20-11-10-12-21-54)137-94(169)68(43-146)140-79(154)53(9)126-82(157)57(24-16-32-121-101(112)113)131-92(167)69(44-147)143-95(170)71(46-149)142-88(163)64(38-51(5)6)136-96(171)73(48-177)144-91(166)67(41-76(109)152)139-85(160)60(28-29-74(107)150)128-80(155)55(106)22-13-14-30-105/h10-12,20-21,49-53,55-73,78,146-149,176-177H,13-19,22-48,105-106H2,1-9H3,(H2,107,150)(H2,108,151)(H2,109,152)(H,125,156)(H,126,157)(H,127,153)(H,128,155)(H,129,164)(H,130,161)(H,131,167)(H,132,173)(H,133,168)(H,134,158)(H,135,165)(H,136,171)(H,137,169)(H,138,159)(H,139,160)(H,140,154)(H,141,162)(H,142,163)(H,143,170)(H,144,166)(H,145,172)(H,174,175)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1 |

InChIキー |

NETAVRUBICKBPB-IOQQUYLGSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |

正規SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

Key on ui other cas no. |

141627-61-4 |

配列 |

KQNCLSSRASFRGCVRNLRLSR |

同義語 |

GD-6 peptide laminin-derived peptide, GD-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。